2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-phenethylacetamide
Description
2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-phenethylacetamide is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core. The structure includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one scaffold linked via an acetamide group to a phenethyl substituent.
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-9-6-14-4-2-1-3-5-14)13-23-11-8-16-15(19(23)26)12-21-17-7-10-22-24(16)17/h1-5,7-8,10-12H,6,9,13H2,(H,20,25) |
InChI Key |
WSAYNHWJUKTPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of pyridine and pyrimidine derivatives under specific conditions to form the core structure . The reaction conditions often include the use of strong bases, such as lithium amide, to ensure regioselectivity and yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The exact pathways and molecular interactions are still under investigation, but initial studies suggest a multi-target approach.
Comparison with Similar Compounds
Key Observations :
- Phenethyl vs. Pyridylmethyl : The phenethyl group in the target compound likely confers greater hydrophobicity compared to the pyridylmethyl analog, influencing receptor binding and pharmacokinetics .
- Methoxy and Fluorine Substituents : Electron-donating (methoxy) or electron-withdrawing (fluoro) groups modulate electronic properties, affecting interactions with biological targets .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~377.4) aligns with analogs like N-[2-(4-methoxyphenyl)ethyl]-derivative (), suggesting similar solubility and bioavailability profiles .
Biological Activity
The compound 2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-phenethylacetamide is a member of the pyrazolo-pyrido-pyrimidine family, known for its complex heterocyclic structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a fused ring system that includes pyrazole, pyridine, and pyrimidine moieties. This unique arrangement contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 148191-55-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Binding : The compound may bind to receptors that regulate neurotransmitter release, potentially influencing neurological functions.
Biological Activity
Research indicates several key areas where this compound exhibits significant biological activity:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : In vitro studies on human breast cancer cells showed a dose-dependent decrease in cell viability when treated with the compound. The mechanism was linked to the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Case Study 2 : Research indicated that it displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Case Study 3 : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This effect was associated with modulation of oxidative stress markers.
Comparative Analysis with Related Compounds
A comparative analysis with similar heterocyclic compounds highlights the unique biological profiles of pyrazolo-pyrido-pyrimidines.
| Compound Name | Biological Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Antitumor activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines | Antiviral properties |
| 2-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin) derivatives | Broad-spectrum antimicrobial effects |
Safety Profile
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate potential risks:
- Acute Toxicity : Classified as harmful if swallowed.
- Skin Irritation : Causes skin irritation upon contact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
